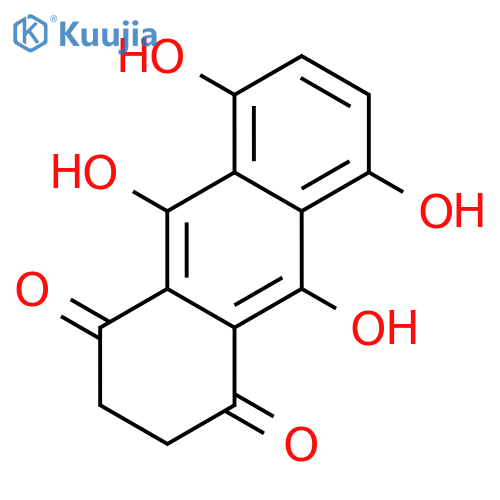Cas no 81-59-4 (5,8-Dihydroxyleucoquinizarin)

5,8-Dihydroxyleucoquinizarin 化学的及び物理的性質
名前と識別子
-
- 9,10-Anthracenedione,2,3-dihydro-1,4,5,8-tetrahydroxy-
- 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone
- 5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione
- 5,8-Dihydroxyleucoquinizarin
- LEUCO-1,4,5,8-TETRAHYDROXYANTRAQUINONE
- 9,2,3-dihydro-1,4,5,8-tetrahydroxy
- EINECS 201-364-5
- Leuco-1,4,5,8-tetrahydroxyanthraquinone
- 9,10-Athracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
- 81-59-4
- YEQJLOBHABHMCV-UHFFFAOYSA-N
- SCHEMBL11088899
- 1,4,5,8-Tetrahydroxyanthraquinone, leuco derivative
- NSC 23122
- 1,5,8-Tetrahydroxyanthraquinone, leuco derivative
- 1,4,5,8-Tetrahydroxyanthraquinone, leucoderivative
- 1,4,5,8-tetrahydroxy-2,3,9,10-tetrahydroanthracene-9,10-dione
- QJQPINQAQJTYMH-UHFFFAOYSA-N
- 1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione
- 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
- 1,5,8-Tetrahydroxyanthraquinone, leucoderivative
- 9, 2,3-dihydro-1,4,5,8-tetrahydroxy-
- Leuco-1,4,5,8,-tetrahydroxyanthraquinone
- SCHEMBL17464265
- DTXSID0058851
- NS00038141
- 1,4,5,8-TETRAHYDROXY-2,3-DIHYDROANTHRACENE-9,10-DIONE
- NSC-23122
- W-104204
- FT-0627801
- NSC23122
- 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione
- leuco 1,4,5,8-tetrahydroxyanthraquinone
- 1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione; NSC 23122
-
- インチ: InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-18H,3-4H2
- InChIKey: YEQJLOBHABHMCV-UHFFFAOYSA-N
- ほほえんだ: Oc3ccc(O)c2C(=O)\C1=C(/O)CCC(\O)=C1C(=O)c23
計算された属性
- せいみつぶんしりょう: 274.04800
- どういたいしつりょう: 274.048
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.798
- ゆうかいてん: NA
- ふってん: 543.837°C at 760 mmHg
- フラッシュポイント: 296.768°C
- 屈折率: 1.796
- ようかいど: DMSO (Very Slightly, Heated)
- PSA: 115.06000
- LogP: 1.89480
- じょうきあつ: 0.0±1.5 mmHg at 25°C
5,8-Dihydroxyleucoquinizarin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,8-Dihydroxyleucoquinizarin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D454505-50mg |
5,8-Dihydroxyleucoquinizarin |
81-59-4 | 50mg |
$ 1455.00 | 2023-09-07 | ||
| Aaron | AR00G60J-25g |
2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone |
81-59-4 | 97% | 25g |
$201.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-25g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 25g |
¥1943.00 | 2024-07-28 | |
| Aaron | AR00G60J-100mg |
2,3-DIHYDRO-1,4,5,8-TETRAHYDROXYANTHRAQUINONE |
81-59-4 | 97% | 100mg |
$5.00 | 2025-02-17 | |
| TRC | D454505-5mg |
5,8-Dihydroxyleucoquinizarin |
81-59-4 | 5mg |
$ 184.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-1g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 1g |
¥136.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-5g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 5g |
¥555.00 | 2024-07-28 | |
| Aaron | AR00G60J-5g |
2,3-DIHYDRO-1,4,5,8-TETRAHYDROXYANTHRAQUINONE |
81-59-4 | 97% | 5g |
$58.00 | 2025-02-17 | |
| Aaron | AR00G60J-250mg |
2,3-DIHYDRO-1,4,5,8-TETRAHYDROXYANTHRAQUINONE |
81-59-4 | 97% | 250mg |
$6.00 | 2025-02-17 | |
| Chemenu | CM360065-1000g |
2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone |
81-59-4 | 95% | 1000g |
$2277 | 2024-07-23 |
5,8-Dihydroxyleucoquinizarin 関連文献
-
1. Thermodynamic stereoselectivity assisted by weak interactions in metal complexes. Copper(II) ternary complexes of cyclo-L-histidyl-L-histidine and L- or D-amino acids in aqueous solutionGiuseppe Arena,Raffaele P. Bonomo,Luigi Casella,Michele Gullotti,Giuseppe Impellizzeri,Giuseppe Maccarrone,Enrico Rizzarelli J. Chem. Soc. Dalton Trans. 1991 3203
-
2. 521. Aromatic keto-enols. Part II. Some new 2 : 3-dihydro-1 : 4-naphthaquinones and -anthraquinonesD. B. Bruce,R. H. Thomson J. Chem. Soc. 1952 2759
5,8-Dihydroxyleucoquinizarinに関する追加情報
Comprehensive Analysis of 5,8-Dihydroxyleucoquinizarin (CAS No. 81-59-4): Properties, Applications, and Innovations
5,8-Dihydroxyleucoquinizarin (CAS No. 81-59-4) is a specialized organic compound belonging to the anthraquinone derivative family. Its unique molecular structure, featuring hydroxyl groups at the 5 and 8 positions, makes it a subject of significant interest in dye chemistry, pharmaceutical research, and material science. This compound is often referred to in scientific literature as leucoquinizarin dihydroxide, highlighting its reduced form and functional groups. Researchers and industries value its versatility, particularly in applications requiring chromophoric properties or redox-active moieties.
In recent years, the demand for sustainable dyes and bioactive compounds has surged, driven by environmental regulations and consumer preferences. 5,8-Dihydroxyleucoquinizarin aligns with these trends due to its potential as a green chemistry alternative in textile manufacturing. Studies suggest its derivatives may replace synthetic dyes with lower ecological footprints. Additionally, its antioxidant properties have sparked investigations into nutraceutical and cosmetic formulations, addressing the growing market for natural active ingredients.
The synthesis of CAS No. 81-59-4 typically involves the controlled reduction of quinizarin, followed by hydroxylation. Advanced techniques like microwave-assisted synthesis and enzymatic catalysis are being explored to improve yield and purity. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its structural integrity, while computational modeling predicts its reactivity in complex systems. Such methodologies cater to the increasing focus on process optimization and quality control in fine chemical production.
Beyond traditional uses, 5,8-Dihydroxyleucoquinizarin shows promise in emerging technologies. For instance, its electron-transfer capabilities are being tested in organic semiconductors for flexible electronics. Another cutting-edge application includes its role as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species under light exposure. These innovations respond to the global search for non-toxic therapeutic agents and energy-efficient materials.
From a commercial perspective, suppliers of 81-59-4 emphasize compliance with REACH and GMP standards, ensuring safety and traceability. Market analyses indicate steady growth in its procurement for R&D laboratories and specialty chemical sectors. Frequently searched queries like "5,8-Dihydroxyleucoquinizarin solubility" or "CAS 81-59-4 supplier" reflect user interest in practical handling and sourcing. Technical data sheets typically detail its solubility in polar solvents and stability under inert atmospheres.
Ongoing research aims to expand the utility of 5,8-Dihydroxyleucoquinizarin through structural modifications. Hybrid molecules incorporating this core are being designed for targeted drug delivery systems, leveraging its biocompatibility. Environmental scientists also explore its degradation pathways to assess ecological impact, aligning with circular economy principles. Such multidisciplinary approaches underscore its relevance in solving contemporary challenges across industries.
In conclusion, 5,8-Dihydroxyleucoquinizarin (CAS No. 81-59-4) exemplifies the convergence of tradition and innovation in chemical sciences. Its adaptability to green chemistry, healthcare, and advanced materials positions it as a compound of enduring significance. As scientific inquiry and industrial needs evolve, this anthraquinone derivative will likely remain at the forefront of high-value chemical applications.
81-59-4 (5,8-Dihydroxyleucoquinizarin) 関連製品
- 17648-03-2(9,10-Dihydroxy-2,3-dihydroanthracene-1,4-dione)
- 28315-93-7(5-Hydroxy-1-tetralone)
- 7695-47-8(8-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one)
- 2227778-49-4((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)
- 1214060-67-9(N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)
- 27827-83-4(2,2,2-trifluoroethyl 2-cyanoacetate)
- 1497108-81-2(4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol)
- 194546-14-0(3-(2-Thienyl)-1H-pyrazol-4-ylmethanol)
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 61865-02-9(1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride)




